molecular formula C18H19N3O2S B2675613 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946264-03-5

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2675613
CAS No.: 946264-03-5
M. Wt: 341.43
InChI Key: IMQREXOYTAMXPE-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure includes a thiazolo[3,2-a]pyrimidine core, a dihydroisoquinoline moiety, and a ketone functional group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multiple steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Dihydroisoquinoline Moiety: This step often involves the use of a Heck reaction or similar palladium-catalyzed coupling reactions to attach the dihydroisoquinoline unit to the core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine) or sulfonyl chlorides.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolo[3,2-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-one: Shares the dihydroisoquinoline core but lacks the thiazolo[3,2-a]pyrimidine structure.

    Thiazolo[3,2-a]pyrimidin-5(3H)-one: Contains the thiazolo[3,2-a]pyrimidine core but lacks the dihydroisoquinoline moiety.

Uniqueness

The uniqueness of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one lies in its combination of multiple functional groups and ring systems, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for both synthetic chemistry and biomedical research.

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-8-17(23)21-15(11-24-18(21)19-12)9-16(22)20-7-6-13-4-2-3-5-14(13)10-20/h2-5,8,15H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQREXOYTAMXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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